molecular formula C15H15NO2S B5792383 methyl 2-{[(2-methylphenyl)amino]thio}benzoate

methyl 2-{[(2-methylphenyl)amino]thio}benzoate

Cat. No. B5792383
M. Wt: 273.4 g/mol
InChI Key: FAUMVYFFXVIWFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(2-methylphenyl)amino]thio}benzoate, also known as MTA, is a chemical compound that has been widely used in scientific research due to its unique properties. MTA belongs to the class of thioesters and is commonly used as a reagent for the synthesis of various compounds.

Mechanism of Action

Methyl 2-{[(2-methylphenyl)amino]thio}benzoate acts as a thiol reagent, which means that it can react with thiol groups present in proteins and other biomolecules. This reaction can result in the formation of disulfide bonds, which can affect the structure and function of the biomolecule. methyl 2-{[(2-methylphenyl)amino]thio}benzoate has also been found to inhibit the activity of enzymes that contain thiol groups, such as glutathione S-transferase.
Biochemical and Physiological Effects:
methyl 2-{[(2-methylphenyl)amino]thio}benzoate has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which makes it a potential anticancer agent. methyl 2-{[(2-methylphenyl)amino]thio}benzoate has also been found to inhibit the growth of bacteria, which makes it a potential antibacterial agent. Additionally, methyl 2-{[(2-methylphenyl)amino]thio}benzoate has been found to have antioxidant activity, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 2-{[(2-methylphenyl)amino]thio}benzoate in lab experiments is its ease of synthesis. methyl 2-{[(2-methylphenyl)amino]thio}benzoate can be synthesized using simple and inexpensive reagents. Another advantage is its versatility, as it can be used in the synthesis of various compounds. However, one of the limitations of using methyl 2-{[(2-methylphenyl)amino]thio}benzoate is its reactivity with thiol groups, which can affect the structure and function of biomolecules. Additionally, methyl 2-{[(2-methylphenyl)amino]thio}benzoate can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of methyl 2-{[(2-methylphenyl)amino]thio}benzoate in scientific research. One direction is the synthesis of new compounds using methyl 2-{[(2-methylphenyl)amino]thio}benzoate as a reagent, which can have potential applications in various fields such as medicine and agriculture. Another direction is the study of the mechanism of action of methyl 2-{[(2-methylphenyl)amino]thio}benzoate, which can provide insights into its potential therapeutic applications. Additionally, the development of new methods for the synthesis and purification of methyl 2-{[(2-methylphenyl)amino]thio}benzoate can improve its efficiency and reduce its toxicity.

Synthesis Methods

Methyl 2-{[(2-methylphenyl)amino]thio}benzoate can be synthesized through a simple reaction between 2-methylaniline and 2-chlorobenzoic acid using thionyl chloride as a reagent. The reaction results in the formation of methyl 2-{[(2-methylphenyl)amino]thio}benzoate as a yellow crystalline solid. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

Methyl 2-{[(2-methylphenyl)amino]thio}benzoate has been widely used in scientific research as a reagent for the synthesis of various compounds. It has been used in the synthesis of benzothiazoles, which have shown promising antitumor activity. methyl 2-{[(2-methylphenyl)amino]thio}benzoate has also been used in the synthesis of sulfonamides, which have been found to have antibacterial activity. Additionally, methyl 2-{[(2-methylphenyl)amino]thio}benzoate has been used in the synthesis of pyrimidines, which have been found to have antiviral activity.

properties

IUPAC Name

methyl 2-(2-methylanilino)sulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c1-11-7-3-5-9-13(11)16-19-14-10-6-4-8-12(14)15(17)18-2/h3-10,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUMVYFFXVIWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NSC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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